molecular formula C28H23N3O2S B442450 7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B442450
M. Wt: 465.6g/mol
InChI Key: PHELKAPRLUZQLO-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one substituent with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-METHYL-2-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substituents and the resulting chemical properties

Properties

Molecular Formula

C28H23N3O2S

Molecular Weight

465.6g/mol

IUPAC Name

(2E)-7-methyl-2-[(3-methylphenyl)methylidene]-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C28H23N3O2S/c1-18-10-9-11-20(16-18)17-23-27(33)31-25(21-12-5-3-6-13-21)24(19(2)29-28(31)34-23)26(32)30-22-14-7-4-8-15-22/h3-17,25H,1-2H3,(H,30,32)/b23-17+

InChI Key

PHELKAPRLUZQLO-HAVVHWLPSA-N

SMILES

CC1=CC(=CC=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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